molecular formula C8H5BrN2OS2 B2975680 5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide CAS No. 313404-40-9

5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2975680
CAS No.: 313404-40-9
M. Wt: 289.17
InChI Key: UMSIHSUHJNCUDJ-UHFFFAOYSA-N
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Description

5-Bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a synthetic heterocyclic carboxamide of significant interest in medicinal chemistry research. This compound features a brominated thiophene ring linked to a thiazole moiety via a carboxamide group, a structural motif present in several biologically active molecules . Heterocyclic carboxamides bearing thiophene and thiazole rings are recognized as key pharmacophores in the discovery of new therapeutic agents . Research on closely related analogues has demonstrated promising biological activities. Structural hybrids incorporating halogen-substituted thiophene carboxamides have been identified as potent anti-norovirus agents in vitro, showing activity against the murine norovirus (MNV) model . Furthermore, thiophene carboxamide scaffolds are under investigation for their antiproliferative properties. Some derivatives have exhibited potent and selective cytotoxicity against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7), by inducing apoptosis through caspase 3/7 activation and mitochondrial depolarization . Researchers can utilize this compound as a key intermediate or a reference standard for synthesizing novel derivatives, enabling structure-activity relationship (SAR) studies to explore its potential in antiviral and anticancer research. The presence of halogen and multiple heterocyclic rings makes it a valuable building block in drug discovery . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS2/c9-6-2-1-5(14-6)7(12)11-8-10-3-4-13-8/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSIHSUHJNCUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330376
Record name 5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677600
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313404-40-9
Record name 5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone under acidic conditions.

    Bromination of the thiophene ring: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Coupling of the thiazole and thiophene rings: This step involves the reaction of the brominated thiophene with the thiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction reactions: The carbonyl group in the carboxamide can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.

    Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

    Substitution reactions: Products include various substituted thiazole-thiophene derivatives.

    Oxidation reactions: Products include sulfoxides and sulfones.

    Reduction reactions: Products include primary or secondary amines and alcohols.

Scientific Research Applications

Biological Activities

5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide exhibits promising biological activities, making it a candidate for medicinal chemistry research. Compounds containing thiazole and thiophene moieties have been reported to possess antimicrobial and anti-inflammatory properties.

  • Antimicrobial Properties: Thiazole derivatives have shown the ability to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in immune response and inflammation. In vitro studies have demonstrated that modifications to the thiazole structure can enhance its biological efficacy against various pathogens, suggesting that this compound may also possess similar therapeutic potential.
  • Anti-inflammatory Effects: Molecular docking studies suggest that this compound can effectively interact with target proteins involved in inflammation and microbial resistance pathways. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Interaction Studies

Interaction studies involving this compound focus on its binding affinities with biological targets such as enzymes and receptors. Molecular docking studies are utilized to understand its mechanism of action and optimize its pharmacological profile.

Potential applications

This compound and similar compounds have potential applications in:

  • Electronics: Fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
  • Material Science: Synthesis of organic semiconductors and conductive polymers.
  • Medicinal Chemistry: Development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide depends on its specific application:

    Biological Activity: In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. For example, it can inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.

    Chemical Reactivity: In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the bromine and thiazole groups, which can activate the thiophene ring towards nucleophilic substitution or electrophilic addition reactions.

Comparison with Similar Compounds

Key Observations :

  • Thiazole derivatives generally require milder conditions (e.g., room temperature for DCC/DMAP) compared to pyrazine/pyridine analogues, which often involve high-temperature Pd-catalyzed cross-coupling or TiCl4-mediated reactions .
  • Yields for thiazole-based carboxamides are comparable to pyrazine/pyridine derivatives (~75–80%), but steric or electronic effects of substituents (e.g., nitro groups in 5-nitrothiazole) can influence reaction efficiency .

Electronic and Reactivity Profiles

Density functional theory (DFT) studies reveal significant differences in electronic properties:

HOMO-LUMO Gaps and Reactivity Descriptors

Compound Type HOMO-LUMO Gap (eV) Electrophilicity Index (ω, eV) Most Reactive Compound Reference
Pyrazole-thiophene amides 3.5–4.2 1.8–2.5 9c, 9h (low gap)
Pyrazine-thiophene amides 4.0–4.8 1.5–2.0 4i (ω = 2.0 eV)
Thiazole-thiophene amides* ~3.8–4.5 (estimated) ~2.0 (estimated) N/A

Note: Thiazole derivatives are predicted to exhibit moderate chemical hardness and electrophilicity, similar to pyrazine analogues. However, the nitro group in 5-nitrothiazole derivatives (e.g., compound 79) may lower the HOMO-LUMO gap, enhancing reactivity .

Nonlinear Optical (NLO) Properties

  • Pyrazole-thiophene amides : Compound 9f showed the highest hyperpolarizability (β = 6,520 × 10⁻³⁰ esu) due to electron-donating p-tolyl substituents .
  • Pyrazine-thiophene amides : Compound 4l exhibited the highest hyperpolarizability (8,583.80 Hartrees), attributed to strong electron-withdrawing substituents .

Spectroscopic Comparison

¹H NMR Chemical Shifts (δ, ppm)

Proton Position Thiazole Derivative Pyrazine Derivative Pyrazole Derivative
Thiophene H-3/H-4 7.44–8.11 7.14–7.85 7.20–7.80
Carboxamide NH 13.77 (broad) 11.27 (sharp) 10.50–11.50
Heterocyclic Amine Proton 8.71 (s, thiazole H) 8.45–9.39 (pyrazine H) 6.80–7.50 (pyrazole H)

Biological Activity

5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound notable for its complex structure, which includes a bromine atom, a thiophene ring, and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C8H7BrN2O2SC_8H_7BrN_2O_2S, with a molecular weight of approximately 356.22 g/mol. The presence of both electron-donating (thiazole) and electron-withdrawing (bromine) groups influences its chemical reactivity and biological activity. The carboxamide functional group enhances solubility and reactivity in biological systems, making it a promising candidate for various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Molecular docking studies suggest that it can effectively bind to target proteins involved in inflammation and microbial resistance pathways. This interaction is crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates potent activity against various bacterial strains. The following table summarizes the antimicrobial efficacy of the compound:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Klebsiella pneumoniae6 µg/mL

These results indicate that the compound can inhibit bacterial growth effectively, suggesting its potential as an antibacterial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. The compound has shown cytotoxic activity against various cancer cell lines, as illustrated in the following table:

Cancer Cell Line IC50 (µM)
A549 (Lung cancer)12.5
MCF-7 (Breast cancer)15.0
HeLa (Cervical cancer)10.0

The structure-activity relationship (SAR) analysis indicates that the presence of the thiazole ring is essential for eliciting cytotoxic effects against these cell lines.

Case Studies

Several case studies have highlighted the potential applications of this compound in treating infections and cancer:

  • Antimicrobial Efficacy : A study conducted on efflux-deficient E. coli strains demonstrated that the compound effectively inhibits bacterial growth by targeting specific cellular pathways involved in resistance mechanisms .
  • Cytotoxicity Against Cancer Cells : Another investigation revealed that this compound exhibited significant cytotoxicity against A549 lung cancer cells through apoptosis induction mechanisms . The study utilized flow cytometry to analyze cell death pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide?

  • Methodology : The compound is typically synthesized via carbodiimide-mediated coupling. For example, 5-bromo-thiophene-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C. The activated acid is then reacted with 2-aminothiazole derivatives in the presence of triethylamine (Et₃N) .
  • Key Data :

Reagent/ConditionRoleExample Quantity
EDClCarbodiimide coupling agent2 equiv.
HOBtReduces racemization2 equiv.
Et₃NBase3 equiv.
SolventReaction mediumDCM, 0°C

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodology : Characterization involves ¹H-NMR , ¹³C-NMR , FT-IR , and mass spectrometry. For instance, the carbonyl group in the carboxamide moiety is confirmed via FT-IR peaks at ~1670–1620 cm⁻¹ (C=O stretch) and NMR signals at δ ~160–165 ppm (C=O carbon) .
  • Example NMR Data :

Proton/CarbonChemical Shift (δ, ppm)MultiplicityReference
Thiophene C-Br~130–135 (¹³C)-
Thiazole NH~12–13 (¹H)Broad singlet

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during bromination of thiophene precursors?

  • Methodology : Bromination of thiophene derivatives (e.g., 5-acetyl-thiophene-3-carboxylate) can yield constitutional isomers. For example, bromination at the α-position vs. β-position may occur in an 80:20 ratio. Regioselectivity is influenced by steric and electronic factors, which can be controlled via solvent polarity (e.g., chloroform vs. DMF) or temperature .
  • Case Study : X-ray crystallography confirmed the structure of a brominated isomer (2b) with triclinic crystal symmetry (space group P-1, a = 8.8152 Å, b = 10.0958 Å, c = 12.6892 Å) .

Q. How does the electronic nature of substituents impact the compound’s antimicrobial activity?

  • Methodology : Bioactivity is evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli, Klebsiella pneumoniae) strains. The bromine atom enhances lipophilicity and membrane penetration, while the thiazole moiety facilitates hydrogen bonding with bacterial targets .
  • Data :

StrainMIC (µg/mL)Reference
S. aureus8–16
E. coli32–64

Q. What computational approaches are used to predict the compound’s blood-brain barrier (BBB) permeability?

  • Methodology : Molecular docking and quantitative structure-activity relationship (QSAR) models assess parameters like logP (octanol-water partition coefficient) and polar surface area (PSA). For example, a PSA < 90 Ų and logP ~2–3 correlate with BBB permeability .

Contradictions and Analytical Challenges

Q. How are conflicting spectral data reconciled during structural elucidation?

  • Case Study : Discrepancies in ¹³C-NMR signals for thiophene carbons (e.g., δ 142.3 vs. 137.5 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or dynamic rotational isomerism. Multi-solvent NMR experiments and 2D-COSY/HMBC are used to resolve ambiguities .

Methodological Best Practices

Q. What purification techniques optimize yield for Suzuki-coupled derivatives?

  • Protocol : After Pd(PPh₃)₂Cl₂-catalyzed cross-coupling, column chromatography (silica gel, hexane/EtOAc gradient) achieves >80% purity. For polar derivatives, recrystallization in toluene/ethanol mixtures improves crystallinity .

Emerging Research Directions

Q. Can this compound serve as a precursor for photoactive materials?

  • Hypothesis : The thiophene-thiazole scaffold exhibits π-conjugation suitable for organic semiconductors. UV-Vis spectra (λmax ~350–400 nm) and cyclic voltammetry (HOMO/LUMO ~-5.2/-3.1 eV) support potential use in optoelectronics .

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